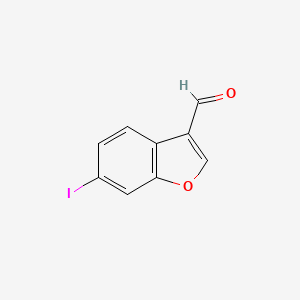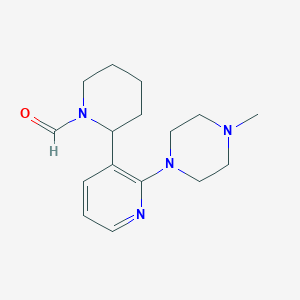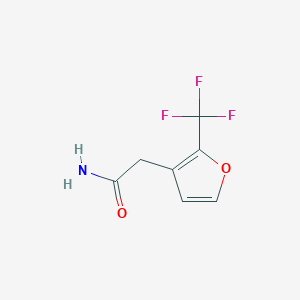
2-(2-(Trifluoromethyl)furan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trifluoromethyl)furan-3-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene, which serves as a precursor for further synthesis . Another approach involves the reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III), followed by treatment with alkali .
Industrial Production Methods
Industrial production methods for 2-(2-(Trifluoromethyl)furan-3-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)furan-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the furan ring.
Substitution: The trifluoromethyl group and other substituents on the furan ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the furan ring .
Scientific Research Applications
2-(2-(Trifluoromethyl)furan-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)furan: A simpler compound with similar structural features but lacking the acetamide group.
3-(Trifluoromethyl)furan-2-carboxamide: Another related compound with a carboxamide group instead of an acetamide group.
2-(Trifluoromethyl)benzofuran: A benzofuran derivative with a trifluoromethyl group.
Uniqueness
2-(2-(Trifluoromethyl)furan-3-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)furan-3-yl]acetamide |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H2,11,12) |
InChI Key |
VBOVKBKHZIDVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


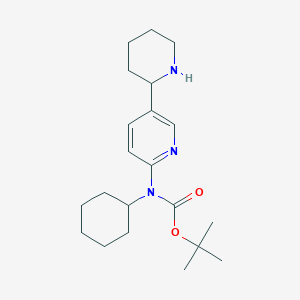
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)
![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)
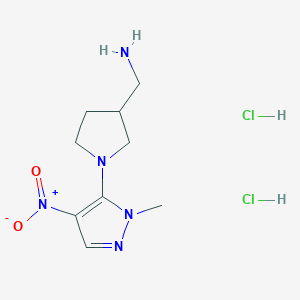
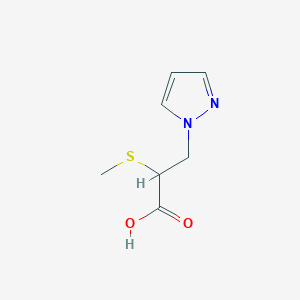
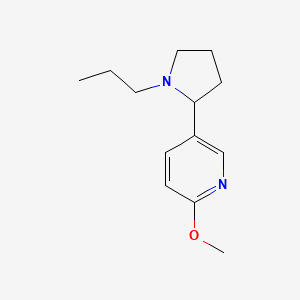
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
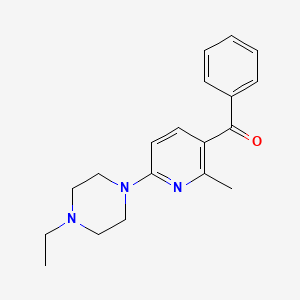
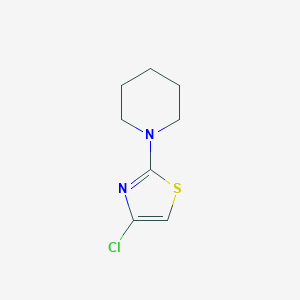
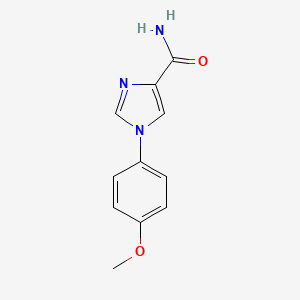
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)

